Lack of Published Head-to-Head Comparative Data
A search of primary literature, authoritative databases, and patents was unable to retrieve any head-to-head comparative or cross-study comparable quantitative data for 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine against its closest structural analogs. While class-level evidence confirms that imidazole-cyclopropylamine analogues are being investigated as mutant IDH1 inhibitors [1], no specific quantitative activity (e.g., IC50, Ki) or selectivity profile for CAS 1341582-52-2 could be identified in the public domain. This represents a significant evidence gap for procurement decisions based on differentiated performance.
| Evidence Dimension | Selectivity and Potency Data |
|---|---|
| Target Compound Data | No public data found |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
The absence of comparative data means a scientific user cannot currently justify prioritizing this compound over a closely related analog based on published performance alone; selection must rely on proprietary internal screening results or supplier-provided structural uniqueness.
- [1] Zheng Q, et al. (2018). Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24):3808-3812. View Source
